Temafloxacin
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDHBVNJCZBTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105784-61-0 (hydrochloride) | |
| Record name | Temafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044132 | |
| Record name | Temafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108319-06-8 | |
| Record name | Temafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108319-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Temafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WZ12GTT67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Temafloxacin can be synthesized through various synthetic routes. One common method involves the preparation of this compound hydrochloride from ethyl 2,4-dichloro-5-fluorobenzoylacetate . This process provides a more efficient and cost-effective method for producing polyfluorinated quinolone antibacterial agents . The synthetic approach typically involves the incorporation of fluorine atoms at specific positions on the quinolone skeleton, which significantly enhances the antimicrobial properties of the compound .
Chemical Reactions Analysis
Temafloxacin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinolone derivatives with altered antimicrobial activity .
Scientific Research Applications
Temafloxacin is a fluoroquinolone antibacterial agent that was used to treat a variety of bacterial infections . However, it was withdrawn from the market due to serious adverse effects .
Clinical Applications and Research Findings
this compound was used in the treatment of lower respiratory tract infections, as well as genital, urinary, and skin infections . Clinical trials compared this compound to other antibiotics like ciprofloxacin for treating lower respiratory tract infections .
Efficacy:
- This compound demonstrated high rates of clinical and bacteriological success in treating bacterial infections of the lower respiratory tract, comparable to ciprofloxacin .
- In one study, the rates of cure or improvement were 93.8% for this compound and 93.1% for ciprofloxacin .
- This compound showed earlier bacteriological response, particularly among smokers and the elderly .
- Bacteriological eradication rates were higher in the this compound group compared to the ciprofloxacin group (99.5% vs 92.5%), primarily due to ciprofloxacin's failure to eradicate Streptococcus pneumoniae .
Safety and Tolerability:
- Adverse reactions occurred in 8.6% of this compound-treated patients and 5.8% of ciprofloxacin-treated patients, but all reported adverse events were of mild to moderate severity and did not lead to premature withdrawal from the study .
- However, post-marketing surveillance revealed frequent reports of serious hemolysis, sometimes accompanied by organ system dysfunction, leading to the drug's withdrawal .
Pharmacokinetic Properties
this compound has a favorable pharmacokinetic profile, which contributed to its effectiveness as an antibacterial agent .
- Bioavailability: this compound has a high bioavailability, exceeding 90% in healthy volunteers, with minimal variability between individuals .
- Peak Serum Levels: After a 600 mg oral dose, the steady-state peak serum level is approximately 6 mg/L .
- Half-Life: The serum elimination half-life is approximately 8 hours in individuals with normal renal function, allowing for once or twice-daily dosing .
- Clearance: The total clearance is 223 ml/min and renal clearance is 125 ml/min, with low intersubject variability .
- Excretion: Approximately 60% of a dose is recovered unchanged in the urine of healthy volunteers. Non-renal clearance accounts for about 60-80 mL per minute and involves metabolism (5% of the dose), biliary secretion of the unchanged drug, and possible transintestinal elimination .
Mechanism of Action
This compound's bactericidal action stems from its interference with bacterial enzymes DNA gyrase and topoisomerase IV, crucial for bacterial DNA transcription and replication . DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms. By disrupting these enzymes, this compound causes strand breakage, inhibits DNA replication and transcription .
This compound Syndrome
The use of this compound was associated with a syndrome characterized by serious hemolysis and potential organ dysfunction .
- Patients typically presented with fever, chills, and jaundice around 6.4 days after starting therapy .
- Significant hemolysis was observed, with an average drop in hemoglobin level by 42 g/L and a mean lowest hemoglobin concentration of 97 g/L .
- Other complications included new-onset renal dysfunction (57% of cases, with 63% requiring dialysis), coagulopathy (35%), and hepatic dysfunction (51%) .
- Neurological complications occurred in some instances, and there were a few fatalities .
Table of Clinical Trial Results
Mechanism of Action
The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are needed for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing, ultimately inhibiting DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Temafloxacin was compared extensively with other fluoroquinolones, including ciprofloxacin, ofloxacin, sparfloxacin, and lomefloxacin, across in vitro, pharmacokinetic, and clinical parameters.
Spectrum of Activity
- Key Findings: this compound demonstrated superior activity against gram-positive bacteria (e.g., Staphylococcus aureus, streptococci) and anaerobes (e.g., Bacteroides fragilis) compared to ciprofloxacin and ofloxacin . Against gram-negative pathogens (e.g., E. coli, Pseudomonas), ciprofloxacin retained the lowest MIC90 values, while this compound was comparable to ofloxacin . this compound showed bactericidal activity against quinolone-susceptible methicillin-resistant S. aureus (MRSA), outperforming ciprofloxacin in foreign-body infection models .
Pharmacokinetics
- Key Findings :
- This compound’s longer half-life (7.7h) supported once- or twice-daily dosing, contrasting with ciprofloxacin’s shorter half-life requiring more frequent administration .
- Renal clearance of this compound approximated glomerular filtration rate (100.3% of creatinine clearance), suggesting minimal tubular secretion, unlike ciprofloxacin, which undergoes active secretion .
Clinical Efficacy
- Urinary Tract Infections (UTIs) :
- Respiratory/Skin Infections :
- This compound demonstrated efficacy against lower respiratory tract and skin infections, with steady-state plasma concentrations exceeding MIC90 for most pathogens .
Biological Activity
Temafloxacin, a fluoroquinolone antibiotic, was developed for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. Despite its promising profile, this compound was withdrawn from the market due to severe adverse effects. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety concerns, supported by relevant case studies and research findings.
This compound exerts its bactericidal effects primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for the replication and transcription of bacterial DNA. The inhibition leads to strand breakage and supercoiling of the DNA, ultimately preventing bacterial growth and replication .
Antibacterial Spectrum
This compound demonstrates significant activity against a variety of pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus, Streptococcus pneumoniae, and others.
- Gram-negative Bacteria : Shows efficacy against Escherichia coli, Neisseria gonorrhoeae, and multi-drug resistant strains such as Pseudomonas aeruginosa and Enterobacter species .
Pharmacokinetics
- Bioavailability : Over 90% in healthy volunteers.
- Half-life : Approximately 8 hours in individuals with normal renal function.
- Absorption : Rapid gastrointestinal absorption allows for once or twice-daily dosing .
Case Studies
- Lower Respiratory Tract Infections : A randomized double-blind trial involving 564 patients compared this compound (600 mg) with ciprofloxacin (750 mg). Results indicated:
- Once-Daily Dosing : Another study demonstrated that a once-daily regimen of this compound achieved similar clinical success rates compared to a twice-daily regimen of ciprofloxacin, with high rates of bacteriological success observed shortly after treatment initiation .
Comparative Antibacterial Activity
A comparative study highlighted this compound's effectiveness:
- As active as difloxacin against staphylococci.
- More effective than ciprofloxacin against certain strains of streptococci.
- Demonstrated superior activity against gram-negative enteric bacteria compared to difloxacin but less than ciprofloxacin .
| Pathogen | This compound Activity | Ciprofloxacin Activity | Difloxacin Activity |
|---|---|---|---|
| Staphylococcus aureus | Equivalent | Equivalent | Equivalent |
| Streptococcus spp. | 2-fold more active | Less active | Equivalent |
| Pseudomonas aeruginosa | Equivalent | Equivalent | Less active |
Adverse Effects and Withdrawal
Despite its efficacy, this compound was associated with serious adverse effects leading to its withdrawal from the market:
- Reports indicated a condition termed "this compound syndrome," characterized by immune hemolytic anemia, fever, chills, jaundice, renal dysfunction, and coagulopathy .
- A review of 95 cases revealed that moderate hemolysis occurred in patients within an average of 6.4 days post-treatment initiation, prompting regulatory actions to withdraw the drug shortly after its approval .
Q & A
Q. How to integrate historical this compound data into contemporary meta-analyses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
